2-(Dimethylamino)guanosine-d6 is a modified nucleoside that incorporates a dimethylamino group at the 2-position of the guanosine structure. This compound is notable for its potential applications in biochemical research, particularly in studying RNA structure and function. The introduction of the dimethylamino group alters the nucleoside's properties, making it an interesting subject for synthetic and biological studies.
The compound can be synthesized from 2'-deoxyguanosine, which serves as the starting material. The synthesis typically involves the introduction of the dimethylamino group through nucleophilic substitution reactions.
2-(Dimethylamino)guanosine-d6 belongs to the class of modified nucleosides, specifically those that contain amino substituents. It is classified under purine nucleosides, which are essential components of nucleic acids.
The synthesis of 2-(Dimethylamino)guanosine-d6 generally involves several key steps:
The molecular structure of 2-(Dimethylamino)guanosine-d6 features a guanine base linked to a ribose sugar, with a dimethylamino group attached at the 2-position. This modification can influence hydrogen bonding and base pairing properties.
The primary chemical reactions involving 2-(Dimethylamino)guanosine-d6 include:
The mechanism of action for 2-(Dimethylamino)guanosine-d6 primarily involves its incorporation into RNA sequences where it may replace standard guanosine residues. This substitution can affect RNA folding and stability due to altered hydrogen bonding patterns.
Studies indicate that modified nucleosides like 2-(Dimethylamino)guanosine-d6 can influence enzymatic activities and binding affinities in ribozymes and other RNA structures .
Spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) are commonly used to characterize this compound, confirming its structure and purity .
The molecular formula of 2-(Dimethylamino)guanosine-d6 is C₁₂H₁₁D₆N₅O₅, with a molecular weight of 317.33 g/mol [1]. The deuterium atoms are exclusively located at the two methyl groups attached to the exocyclic amino nitrogen (N2) of the guanine base (N-CD3 groups). This labeling pattern is confirmed by the SMILES notation:[2H]C([2H])([2H])N(c1nc2c(ncn2[C@@H]3O[C@H](CO)[C@@H](O)[C@H]3O)c(=O)[nH]1)C([2H])([2H])[2H]
[1] [7].
The InChI Key (RSPURTUNRHNVGF-PPZQBEDYSA-N
) further highlights the stereochemical integrity of the ribose moiety (β-D-ribofuranose), preserved in the deuterated compound [7] [9]. Isotopic purity typically exceeds 99%, ensuring minimal interference from unlabeled species in tracer studies [1].
Table 1: Comparative Properties of Labeled vs. Unlabeled Compounds
Property | 2-(Dimethylamino)guanosine-d6 | 2-(Dimethylamino)guanosine |
---|---|---|
Molecular Formula | C₁₂H₁₁D₆N₅O₅ | C₁₂H₁₇N₅O₅ |
Molecular Weight | 317.33 g/mol | 311.29 g/mol |
Melting Point | Not reported | 249–251°C |
Solubility | Sparingly soluble in water/DMSO | Sparingly soluble in water/DMSO |
UV λmax (pH 7) | Identical to unlabeled (260 nm) | 260 nm |
Detection Sensitivity (MS) | Enhanced by 6 Da mass shift | Baseline |
The primary structural difference lies in the 6 Da mass shift due to deuterium substitution, which does not alter the compound’s chromatographic behavior or UV absorption [1] [3]. However, deuterium incorporation reduces metabolic lability of C–H bonds, improving stability in tracer studies [6] [7].
In eukaryotes and archaea, m2,2G is a conserved modification at position G26 in the D-arm of tRNAs and position G72 in U6 snRNA [1] [10]. This modification is installed by tRNA methyltransferases (Trm1 in yeast, TRMT1 in humans), which use S-adenosylmethionine (SAM) as a methyl donor. The deuterated analog serves as a tracer to study:
In U6 snRNA, m2,2G72 is essential for spliceosomal assembly and catalytic activity. THUMPD2-TRMT112 complexes selectively methylate this site, a process detectable using deuterated analogs [2] [4].
The deuterated nucleoside acts as a biomarker for tRNA turnover dynamics. Key applications include:
Table 2: Methyltransferases Characterized Using Deuterated Analogs
Enzyme | Organism | Substrate | Function |
---|---|---|---|
TRMT1 | Homo sapiens | tRNA G26 | tRNA stability, translation fidelity |
THUMPD2-TRMT112 | Homo sapiens | U6 snRNA G72 | Spliceosome catalytic core assembly |
Trm1 | S. pombe | tRNA G26 | Ochre codon suppression efficiency |
Trm1 | Aquifex aeolicus | tRNA G26/G27 | Redox homeostasis |
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